molecular formula C12H20N4 B1422946 Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine CAS No. 1199782-51-8

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

Cat. No.: B1422946
CAS No.: 1199782-51-8
M. Wt: 220.31 g/mol
InChI Key: ZDLPDXMAMPKGEG-UHFFFAOYSA-N
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Description

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine, also known as N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H20N4C_{12}H_{20}N_{4} with a molecular weight of 220.31 g/mol. This article delves into its biological activity, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The biological activity of this compound can be assessed through its effects on various cellular functions and its interaction with specific biological targets.

Research indicates that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting a potential therapeutic role in infectious diseases. The compound's structure may influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

1.2 Cellular Effects

Based on structural analogies with other piperazine derivatives, it is hypothesized that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving piperazine derivatives, compounds exhibited up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Binding Interactions : The compound may bind to specific biomolecules or receptors, influencing their activity.
  • Enzyme Inhibition/Activation : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.
  • Gene Expression Modulation : Changes in gene expression patterns could result from the compound's interaction with cellular signaling pathways.

3. Research Findings and Case Studies

Several studies have explored the biological activity of piperazine derivatives, providing insights into the potential applications of this compound.

Study ReferenceFindings
Compounds showed promising anti-inflammatory activity (up to 87% inhibition of IL-6) at 10 μM concentration.
New piperazine derivatives exhibited selective antibacterial activity against N. meningitidis and H. influenzae, indicating potential for development as antibiotics.
Similar compounds demonstrated anti-tubercular properties, suggesting utility in treating tuberculosis infections.

4. Transport and Distribution

Currently, detailed information regarding the transport and distribution of this compound within biological systems is limited. Further studies are required to elucidate how this compound is metabolized and distributed in vivo.

5. Conclusion

This compound presents a promising avenue for research in medicinal chemistry due to its potential anti-inflammatory and antimicrobial activities. Continued exploration of its biological mechanisms and effects will be essential for understanding its therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPDXMAMPKGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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